(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(piperidin-1-yl)methanone
Description
(2-(4-Methoxyphenyl)-2H-tetrazol-5-yl)(piperidin-1-yl)methanone is a synthetic compound featuring a tetrazole core substituted with a 4-methoxyphenyl group at the 2-position and a piperidine-linked methanone moiety at the 5-position. The tetrazole ring serves as a bioisostere for carboxylic acid groups, enhancing metabolic stability and binding affinity in medicinal chemistry applications . Its synthesis typically involves sequential reactions starting from aryl anilines, sodium azide, and triethyl orthoformate to form the tetrazole intermediate, followed by chloroacetylation and substitution with piperidine . Structural characterization employs IR, NMR, and mass spectrometry .
Properties
IUPAC Name |
[2-(4-methoxyphenyl)tetrazol-5-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-21-12-7-5-11(6-8-12)19-16-13(15-17-19)14(20)18-9-3-2-4-10-18/h5-8H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXPWTBODMWWLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(piperidin-1-yl)methanone , also known by its synonym CHEMBL3431658 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 393.4 g/mol. The structure features a tetrazole ring, a methoxyphenyl group, and a piperidine moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds containing tetrazole rings exhibit significant anticancer properties. The structure-activity relationship (SAR) analysis indicates that the presence of the methoxy group enhances cytotoxicity against various cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against colon carcinoma and other cancer types, suggesting that the methoxyphenyl substitution is crucial for enhancing anticancer efficacy .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-15 (Colon Cancer) | 1.61 ± 1.92 |
| Compound B | A-431 (Skin Cancer) | 1.98 ± 1.22 |
Anticonvulsant Activity
The compound has also been evaluated for anticonvulsant properties. In animal models, derivatives similar to (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(piperidin-1-yl)methanone exhibited significant protection against seizures induced by pentylenetetrazol (PTZ), indicating potential as an anticonvulsant agent .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis, which is crucial for cell proliferation .
- Interference with Cell Signaling : The interaction with specific proteins involved in cancer cell survival and proliferation pathways has also been suggested, although detailed molecular dynamics studies are still needed to elucidate these mechanisms fully.
Case Studies
- Antitumor Efficacy : A study involving a series of tetrazole derivatives demonstrated that modifications at the phenyl ring significantly improved anticancer activity against human glioblastoma U251 cells and melanoma WM793 cells. The presence of electron-donating groups like methoxy was linked to enhanced cytotoxic effects .
- Anticonvulsant Evaluation : In a controlled study, various analogs were tested for their ability to prevent convulsive seizures in rodent models. Results indicated that certain modifications led to improved efficacy and reduced side effects compared to traditional anticonvulsants .
Scientific Research Applications
Antihypertensive Agents
Tetrazole derivatives, including the compound , have been investigated for their potential as antihypertensive agents. The nitrogen-rich structure of tetrazoles allows for enhanced interaction with biological targets, leading to improved pharmacological profiles. Research has shown that tetrazole-containing compounds can effectively lower blood pressure by acting as angiotensin II receptor antagonists .
Anticancer Activity
Studies have indicated that compounds featuring the tetrazole moiety exhibit anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis. For instance, a derivative similar to (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(piperidin-1-yl)methanone has shown promise in preclinical models targeting specific cancer cell lines .
Antimicrobial Properties
The antimicrobial activity of tetrazole derivatives has also been documented. The compound's structural features may contribute to its effectiveness against various pathogens. In vitro studies have demonstrated that certain tetrazole derivatives possess significant antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .
Central Nervous System Modulation
The piperidine component of (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(piperidin-1-yl)methanone suggests potential applications in neuropharmacology. Compounds with similar structures have been explored for their ability to modulate neurotransmitter systems, particularly in treating disorders such as depression and anxiety .
Chemical Synthesis
The synthesis of tetrazole derivatives like (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(piperidin-1-yl)methanone often involves innovative chemical methodologies that enhance yield and purity. Recent advancements in synthetic techniques allow for more efficient production of these compounds, facilitating their study and application in various fields .
Summary of Research Findings
Case Study: Anticancer Activity
A recent study evaluated a derivative of (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(piperidin-1-yl)methanone against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values demonstrating potency comparable to established chemotherapeutic agents .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Piperidine-methanone derivatives (e.g., compounds 22–28) lack pharmacological data in the evidence, but their structural similarity to CV-11974 suggests possible utility in cardiovascular or receptor-targeted therapies .
Pharmacological Comparisons with Methanone Derivatives
Table 2: Activity of Methanone-Containing Cannabinoid Ligands
Key Observations :
- AM630 and AM251 demonstrate high potency as cannabinoid receptor modulators, but their indole/pyrazole cores differ significantly from the tetrazole scaffold of the target compound .
Research Findings and Implications
- Structural Insights : X-ray crystallography (using tools like SHELX and Mercury ) of related compounds reveals that substituents on the tetrazole ring influence molecular packing and hydrogen bonding, which could guide optimization of the target compound’s stability .
- Pharmacological Hypotheses: Given the prevalence of tetrazole-containing compounds in angiotensin and cannabinoid receptor targeting, the target compound may exhibit dual modulation of these pathways, though experimental validation is needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
